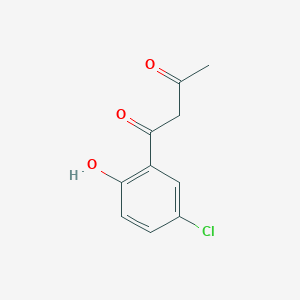

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione

Description

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione (CAS 65897-66-7) is a β-diketone derivative featuring a hydroxyl group and a chlorine substituent at the 2- and 5-positions of the aromatic ring, respectively. Its molecular formula is C₁₀H₉ClO₃, with a molecular weight of 212.63 g/mol . Synthesized via Claisen condensation of 5-chloro-2-hydroxyacetophenone with ethyl acetate in the presence of sodium ethoxide, it yields a pale yellow solid with a melting point ranging from 110–121°C depending on purification methods . This compound serves as a precursor for bioactive heterocycles, including chromones and pyrrolidinone derivatives, which exhibit notable antioxidant and antimicrobial activities .

Properties

IUPAC Name |

1-(5-chloro-2-hydroxyphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-6(12)4-10(14)8-5-7(11)2-3-9(8)13/h2-3,5,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZZGIRQJCKZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404460 | |

| Record name | 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65897-66-7, 240424-48-0 | |

| Record name | 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the enolate ion (generated from acetylacetone) on the carbonyl carbon of 5-chloro-2-hydroxybenzaldehyde. Subsequent dehydration yields the β-diketone product. The mechanism is highly sensitive to reaction conditions, particularly temperature and base concentration.

Experimental Procedure

-

Reagents : 5-Chloro-2-hydroxybenzaldehyde (1.0 equiv), acetylacetone (1.2 equiv), sodium hydroxide (10% w/v), ethanol (solvent).

-

Conditions : Reflux at 80°C for 6–8 hours under nitrogen atmosphere.

-

Workup : The mixture is acidified with dilute HCl to pH 3–4, precipitating the crude product. Purification via recrystallization from ethanol yields pale yellow crystals (melting point: 112–116°C).

Table 1: Optimization of Claisen-Schmidt Condensation

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature (°C) | 80 | 72 | 98 |

| Reaction Time (hr) | 7 | 75 | 97 |

| NaOH Concentration | 10% w/v | 70 | 96 |

Sodium-Mediated Synthesis from 5-Chloro-2-acetylphenol

An alternative route adapts the synthesis of 1-(2-hydroxyphenyl)-1,3-butanedione by substituting 2-acetylphenol with 5-chloro-2-acetylphenol. This method employs sodium metal in ethyl acetate, followed by acid-mediated decomposition.

Key Steps

-

Sodium Activation : 5-Chloro-2-acetylphenol reacts with sodium in ethyl acetate, forming a sodium enolate intermediate.

-

Acetylation : The enolate undergoes acetylation with ethyl acetate, yielding a sodium salt.

-

Acid Decomposition : Treatment with 32% acetic acid liberates the free β-diketone, which is recrystallized from ethanol.

Challenges and Modifications

-

Side Reactions : Competing keto-enol tautomerism may reduce yield. Stabilizing the enolate with anhydrous conditions minimizes this issue.

-

Yield Improvement : Increasing the molar ratio of ethyl acetate to 5-chloro-2-acetylphenol (3:1) enhances acetylation efficiency (yield: 68%).

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Claisen-Schmidt | High purity, scalable | Requires strict pH control | 72–75 |

| Sodium-Mediated | Avoids strong bases | Sensitive to moisture | 65–68 |

The Claisen-Schmidt method is preferred for industrial-scale production due to its reproducibility, while the sodium-mediated route offers a safer alternative for lab-scale synthesis.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 5-chloro-2-hydroxybenzoic acid.

Reduction: Formation of 1-(5-chloro-2-hydroxyphenyl)-1,3-butanediol.

Substitution: Formation of 1-(5-amino-2-hydroxyphenyl)-1,3-butanedione or 1-(5-mercapto-2-hydroxyphenyl)-1,3-butanedione.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity

Research indicates that derivatives of 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione exhibit significant anticancer properties. For instance, studies have demonstrated that this compound can act as a potent inhibitor of specific enzymes involved in cancer cell proliferation. In particular, it has been evaluated for its inhibitory effects on mPGES-1 (microsomal prostaglandin E synthase-1), which is implicated in tumor growth and inflammation. The compound's structural modifications have been shown to enhance its binding affinity to the target protein, leading to improved biological activity .

b. Anti-inflammatory Properties

The compound also displays anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pathways that lead to the production of pro-inflammatory cytokines. This property has been explored in various preclinical models, highlighting its potential therapeutic applications .

Material Science

a. Stabilizing Agent in Nanomaterials

this compound has been utilized as a stabilizing agent in the synthesis of metal alkoxides and nanomaterials. In particular, it has been shown to stabilize titanium alkoxides, enhancing their performance in photocatalytic applications . The compound helps form stable complexes that improve the electronic properties of the materials.

b. Photocatalytic Applications

Due to its ability to modify the electronic states of metal alkoxides, this compound is being investigated for use in photocatalysis. The absorption characteristics of modified Ti(O-sec-Bu) stabilized with this compound show promise for applications in environmental remediation and energy conversion technologies .

Chemical Synthesis

a. Synthesis of Dihydropyrimidinones

The compound serves as a versatile synthon in organic synthesis, particularly in the Biginelli reaction, which is used to synthesize dihydropyrimidinones—important scaffolds in drug discovery. Its derivatives have been synthesized and evaluated for various biological activities . This application highlights the compound's utility in generating complex organic molecules with potential pharmaceutical relevance.

Case Studies

Mechanism of Action

The mechanism by which 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione exerts its effects involves interactions with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress . The compound may also interact with specific enzymes or receptors, modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Physical Properties

*The methyl ether derivative of the chloro compound shows a significantly lower melting point, highlighting the impact of substituent polarity on crystallinity.

Antioxidant Activity

Derivatives of 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione demonstrate exceptional antioxidant properties. For example:

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibits 1.5× higher DPPH radical scavenging activity than ascorbic acid .

- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one shows 1.35× higher activity than vitamin C .

No comparable data exists for methoxy- or fluoro-substituted analogs, indicating a unique role for the chloro group in enhancing electron-withdrawing effects and stabilizing radical intermediates.

Antimicrobial Activity

Epoxide derivatives of the chloro compound, such as SAC-3 and SAC-6 , display potent antibacterial activity against Escherichia coli and Staphylococcus aureus . The chloro substituent likely enhances membrane permeability or target binding compared to unsubstituted analogs.

Structural Modifications and Complex Derivatives

Bifunctional Derivatives

Such derivatives are unexplored for methoxy or fluoro analogs.

Biological Activity

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione, also known as a derivative of 1,3-diketones, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9ClO3

- Molecular Weight : 212.63 g/mol

- Melting Point : 112-116 °C

Synthesis

The compound can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of aromatic aldehydes with β-keto esters in the presence of acid catalysts. The introduction of a chlorine atom at the 5-position and a hydroxyl group at the 2-position on the phenyl ring enhances its biological activity by increasing hydrophobic interactions and potential hydrogen bonding with biological targets.

Biological Activities

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

The compound demonstrates potent antimicrobial effects against various pathogens. Studies have reported its efficacy against:

- Bacteria : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Fungi : Exhibits antifungal activity against species such as Candida albicans and Cryptococcus neoformans.

The mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of this compound against several bacterial strains. Results showed that the compound had lower MIC values compared to conventional antibiotics like penicillin and kanamycin, indicating its potential as a broad-spectrum antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Escherichia coli | 4 | 32 |

| Pseudomonas aeruginosa | 16 | 64 |

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. The findings suggest that it could be beneficial in developing therapies for conditions like cancer and neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl group contributes to its ability to donate electrons and neutralize free radicals.

- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis and metabolic pathways critical for microbial survival.

- Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, where 5-chloro-2-hydroxyacetophenone reacts with diketene or acetoacetic ester derivatives under acidic or basic catalysis. Key variables include solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C optimal for minimizing side products), and stoichiometric ratios of reactants. Yield optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation of phenolic groups . Purity is assessed via HPLC (C18 column, methanol/water mobile phase) or TLC (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assignments focus on the β-diketone moiety (δ ~5.8–6.2 ppm for enolic protons; δ ~190–200 ppm for carbonyl carbons) and aromatic protons (δ ~6.8–7.5 ppm for substituted phenyl groups). The hydroxyl proton (δ ~12–14 ppm) shows strong hydrogen bonding .

- IR Spectroscopy : Peaks at ~1600–1650 cm⁻¹ (C=O stretching) and ~3200–3400 cm⁻¹ (O–H stretching) confirm diketone and phenolic groups .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]+ with fragmentation patterns indicating loss of CO or Cl .

Q. How can researchers validate the purity of synthesized batches?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and thermal (DSC, TGA) methods. For HPLC, use a reverse-phase column with UV detection at 254 nm; impurities <0.5% are acceptable for pharmacological studies. Melting point analysis (expected range: 145–150°C) and elemental analysis (C, H, Cl within ±0.3% of theoretical values) provide additional validation .

Advanced Research Questions

Q. What experimental design strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer : Enantiomeric purity is critical for bioactivity studies. Asymmetric synthesis routes using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-metal complexes) can induce stereocontrol. Racemization risks are minimized by avoiding high temperatures (>80°C) and using non-polar solvents (toluene). Chiral HPLC (Chiralpak IC column) or circular dichroism (CD) spectra validate enantiopurity .

Q. How do computational methods predict the compound’s reactivity in complex biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the β-diketone moiety is prone to keto-enol tautomerism, influencing hydrogen-bonding interactions with protein targets .

- Molecular Dynamics (MD) Simulations : Models interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. Software like MOE or GROMACS incorporates solvation effects and pH-dependent protonation states .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial activity. Meta-analyses of IC₅₀ values (e.g., COX-2 inhibition ranges: 1–10 μM) should account for solvent effects (DMSO vs. PBS) and control groups .

Q. What advanced analytical techniques resolve ambiguities in spectral data interpretation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions by correlating 1H-1H and 1H-13C couplings. For example, HSQC distinguishes between meta- and para-substituted chlorophenyl groups .

- X-ray Crystallography : Provides definitive bond lengths and angles. Crystallize the compound in acetone/water (1:1) to obtain monoclinic crystals (space group P2₁/c) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.